molecular formula C10H23N3O2 B13998362 Tert-butyl 2,2,6-triaminohexanoate

Tert-butyl 2,2,6-triaminohexanoate

Cat. No.: B13998362
M. Wt: 217.31 g/mol
InChI Key: UGMBQRXUHSOIJD-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,6-triaminohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a hexanoate backbone with three amino groups at the 2, 2, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,6-triaminohexanoate typically involves the esterification of 2,2,6-triaminohexanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,6-triaminohexanoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Tert-butyl 2,2,6-triaminohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,6-triaminohexanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2,6-triaminohexanoate: Unique due to the presence of three amino groups.

    Tert-butyl 2-aminohexanoate: Contains only one amino group.

    Tert-butyl 2,6-diaminohexanoate: Contains two amino groups.

Uniqueness

This compound is unique due to its three amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl 2,2,6-triaminohexanoate

InChI

InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)10(12,13)6-4-5-7-11/h4-7,11-13H2,1-3H3

InChI Key

UGMBQRXUHSOIJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)(N)N

Origin of Product

United States

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